molecular formula C9H9F2N B13041725 1-(3,4-Difluorophenyl)prop-2-EN-1-amine

1-(3,4-Difluorophenyl)prop-2-EN-1-amine

Cat. No.: B13041725
M. Wt: 169.17 g/mol
InChI Key: RLCDWCQLJLLBAL-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C9H9F2N It is characterized by the presence of a difluorophenyl group attached to a prop-2-en-1-amine moiety

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)prop-2-EN-1-amine typically involves the reaction of 3,4-difluorobenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)prop-2-EN-1-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3,4-Difluorophenyl)prop-2-EN-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The prop-2-en-1-amine moiety may facilitate interactions with active sites, leading to the modulation of biological pathways .

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

1-(3,4-difluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9F2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2

InChI Key

RLCDWCQLJLLBAL-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)F)F)N

Origin of Product

United States

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